Structural Differentiation: Acrylamide Warhead Enables Covalent Target Engagement Chemistry
The target compound is distinguished from leading aryl/heteroaryl sulfonamide Nav1.7 inhibitors by the presence of an acrylamide moiety, which can act as a Michael acceptor for cysteine thiols [1]. In contrast, comparators such as PF-05089771 (arylsulfonamide) , AM-0466 (quinolinone sulfonamide) [2], and GDC-0310 (acyl sulfonamide) [3] are fully reversible inhibitors that lack this electrophilic functionality. Quantitative reactivity data for the target compound have not been reported in the public domain, but the acrylamide motif is a well-characterized covalent warhead in kinase inhibitor design and is currently being explored in the Nav1.7 field for sustained target engagement [1].
| Evidence Dimension | Presence of electrophilic warhead capable of covalent bond formation with cysteine |
|---|---|
| Target Compound Data | Contains acrylamide group (α,β-unsaturated carbonyl) |
| Comparator Or Baseline | PF-05089771: none; AM-0466: none; GDC-0310: none |
| Quantified Difference | Qualitative structural difference; covalent binding kinetics not yet reported for this compound |
| Conditions | Structural analysis; no direct kinetic assay data available for the target compound |
Why This Matters
A covalent inhibitor may offer prolonged pharmacodynamics and the potential for irreversible target inhibition, which is a key differentiator for chemical probe development where sustained Nav1.7 blockade is desired.
- [1] Singh, J. et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. View Source
- [2] Fremeau, R. T. et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. Journal of Medicinal Chemistry, 60(14), 6105–6125. View Source
- [3] McKerrall, S. J. et al. (2019). Structure- and ligand-based discovery of arylsulfonamides as selective NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 126610. View Source
